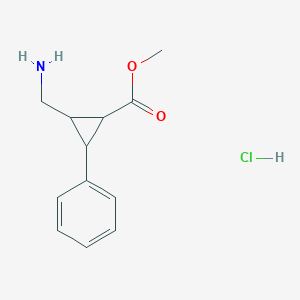
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Mécanisme D'action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Thiadiazoles
Thiadiazoles are another class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom . They also exhibit a broad spectrum of biological activities .
Morpholino
Morpholino refers to the portion of the molecule that contains a morpholine ring, a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Morpholines are often used in medicinal chemistry due to their ability to mimic peptides .
Methoxyphenyl
The methoxyphenyl group is a common feature in many biologically active compounds. The presence of a methoxy group can significantly influence the potency, selectivity, and pharmacokinetic properties of a compound .
Méthodes De Préparation
The synthesis of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-chloro-1-morpholinoethanone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Industry: The compound’s stability and reactivity make it suitable for use in the development of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone include other 1,3,4-oxadiazole derivatives and thiadiazole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
5-((4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole: This compound also exhibits acetylcholinesterase inhibitory activity and has been studied for its potential in treating neurodegenerative diseases.
2-Butylthiophene: Used in the synthesis of anticancer agents and anti-atherosclerotic agents.
The uniqueness of this compound lies in its combination of the oxadiazole ring with the morpholinoethanone moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-12-4-2-11(3-5-12)14-16-17-15(22-14)23-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAMZQSOIPIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)

![6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2703210.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2703212.png)


![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide](/img/structure/B2703215.png)
![Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2703216.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)
![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)



